molecular formula C15H14N4 B14525949 1,1'-(2-Phenyl-1H-indene-1,3(2H)-diylidene)dihydrazine CAS No. 62325-61-5

1,1'-(2-Phenyl-1H-indene-1,3(2H)-diylidene)dihydrazine

Cat. No.: B14525949
CAS No.: 62325-61-5
M. Wt: 250.30 g/mol
InChI Key: OSCPCDVCVQYYAS-UHFFFAOYSA-N
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Description

1,1’-(2-Phenyl-1H-indene-1,3(2H)-diylidene)dihydrazine is a complex organic compound characterized by its unique structure, which includes an indene backbone and a dihydrazine moiety

Preparation Methods

Chemical Reactions Analysis

1,1’-(2-Phenyl-1H-indene-1,3(2H)-diylidene)dihydrazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Mechanism of Action

The mechanism of action of 1,1’-(2-Phenyl-1H-indene-1,3(2H)-diylidene)dihydrazine involves its interaction with molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

1,1’-(2-Phenyl-1H-indene-1,3(2H)-diylidene)dihydrazine can be compared with other similar compounds, such as:

    2-Phenyl-1H-indene-1,3(2H)-dione: This compound shares the indene backbone but lacks the dihydrazine moiety, resulting in different chemical properties and applications.

    1H-Indene-1,3(2H)-dione:

The uniqueness of 1,1’-(2-Phenyl-1H-indene-1,3(2H)-diylidene)dihydrazine lies in its combined structural features, which confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

62325-61-5

Molecular Formula

C15H14N4

Molecular Weight

250.30 g/mol

IUPAC Name

(3-hydrazinylidene-2-phenylinden-1-ylidene)hydrazine

InChI

InChI=1S/C15H14N4/c16-18-14-11-8-4-5-9-12(11)15(19-17)13(14)10-6-2-1-3-7-10/h1-9,13H,16-17H2

InChI Key

OSCPCDVCVQYYAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=NN)C3=CC=CC=C3C2=NN

Origin of Product

United States

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